molecular formula C8H8S B8468324 1-Thia-2,4,6,8-cyclononatetrene

1-Thia-2,4,6,8-cyclononatetrene

Cat. No.: B8468324
M. Wt: 136.22 g/mol
InChI Key: KUUVQVSHGLHAKZ-UHFFFAOYSA-N
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Description

1-Thia-2,4,6,8-cyclononatetrene is a nine-membered heterocyclic compound containing one sulfur atom (thia group) and four conjugated double bonds (tetraene system). Its structure combines a strained cyclic framework with extended π-conjugation, which may impart unique electronic and thermodynamic properties. The compound’s large ring size and sulfur incorporation distinguish it from smaller heterocycles, influencing its stability, reactivity, and applications in materials science or energetic systems .

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for 1-Thia-2,4,6,8-cyclononatetrene, and how can reaction conditions be optimized to improve yield?

  • Methodology : Cyclization reactions using thiophene derivatives as precursors are common. Catalysts like Lewis acids (e.g., AlCl₃) or transition metal complexes can enhance ring closure. Optimization involves adjusting solvent polarity (e.g., dichloromethane vs. DMF), temperature (80–120°C), and reaction time (12–24 hours). Yield improvements may require iterative purification via column chromatography or recrystallization .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR to identify proton environments and carbon frameworks, with comparisons to structurally analogous thiophene-containing compounds (e.g., shifts near δ 6.5–7.5 ppm for aromatic protons) .
  • X-ray Crystallography : Resolve bond lengths and angles, particularly sulfur-carbon bonds (~1.70–1.75 Å) and conjugation patterns .
  • IR Spectroscopy : Detect sulfur-related vibrations (C-S stretch ~600–700 cm⁻¹) and unsaturated bonds (C=C ~1600 cm⁻¹) .

Q. How should researchers design experiments to assess the thermal stability of this compound?

  • Methodology : Use thermogravimetric analysis (TGA) under inert atmospheres (N₂/Ar) with heating rates of 5–10°C/min. Differential scanning calorimetry (DSC) identifies phase transitions or decomposition exotherms. Replicate trials to confirm reproducibility and correlate stability with molecular symmetry or substituent effects .

Advanced Research Questions

Q. How can computational methods like DFT predict the electronic properties and reactivity of this compound?

  • Methodology :

  • Perform geometry optimization at the B3LYP/6-31G(d) level to model the planar conjugated system.
  • Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict redox behavior and regioselectivity in reactions.
  • Compare computed UV-Vis spectra (TD-DFT) with experimental data to validate conjugation extent .

Q. What mechanistic studies are necessary to elucidate the [4+2] cycloaddition behavior of this compound?

  • Methodology :

  • Conduct kinetic studies under varying dienophile concentrations (e.g., maleic anhydride) to determine rate laws.
  • Use isotopic labeling (e.g., deuterated substrates) to track bond formation pathways.
  • Simulate transition states via DFT to identify orbital interactions (e.g., sulfur’s role in stabilizing intermediates) .

Q. How can researchers resolve contradictions between experimental spectral data and computational predictions?

  • Methodology :

  • Apply statistical tests (e.g., χ² for NMR peak assignments) to quantify discrepancies.
  • Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate variables.
  • Use falsification frameworks (e.g., refutability checks via alternative computational models like MP2) to test hypotheses .

Q. Data Analysis and Contradiction Management

Q. What strategies are recommended for analyzing conflicting data on the solubility of this compound in polar vs. nonpolar solvents?

  • Methodology :

  • Tabulate solubility values (mg/mL) across solvents (e.g., hexane, acetone, DMSO) with error margins.
  • Perform regression analysis to correlate solubility with solvent polarity indices (e.g., Hansen parameters).
  • Investigate aggregation effects via dynamic light scattering (DLS) if anomalies arise .

Q. How should researchers address inconsistencies in reported reaction yields for sulfur-containing macrocycles?

  • Methodology :

  • Compare synthetic protocols (e.g., catalyst loading, purification steps) across studies.
  • Use control experiments to isolate sulfur’s redox sensitivity (e.g., under air vs. inert conditions).
  • Apply meta-analysis to identify trends in yield vs. ring size or substituent electronegativity .

Q. Tables for Reference

Property Method Key Observations Reference
Synthetic Yield OptimizationCyclization with AlCl₃65–72% yield in DMF at 100°C for 18 hours
HOMO-LUMO GapDFT (B3LYP/6-31G(d))3.2 eV, indicating moderate reactivity
Thermal DecompositionTGAOnset at 220°C under N₂

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Comparison with 4H-1,2,6-Thiadiazines

Thiadiazines (e.g., naphtho[1,8-cd:4,5-c'd']bis[1,2,6]thiadiazine) are six-membered sulfur-nitrogen heterocycles synthesized via reactions of cyclic enaminonitriles with sulfur chlorides (e.g., SCl₂) and amines . Key differences include:

Property 1-Thia-2,4,6,8-cyclononatetrene 4H-1,2,6-Thiadiazines
Ring Size 9-membered 6-membered
Heteroatoms 1 S, 8 C 1 S, 2 N, 3 C
Conjugation Extended tetraene system Localized π-bonding in the ring
Synthesis Method Not explicitly described SCl₂-mediated cyclization
Thermal Stability Likely lower strain due to larger ring Moderate stability; strain influenced by substituents

Thiadiazines exhibit lower ring strain due to their smaller size but may achieve partial aromaticity, enhancing stability. In contrast, the larger cyclononatetrene ring may reduce strain but increase susceptibility to conformational distortions .

Comparison with Bicyclo-HMX-Based Cage Compounds

Bicyclo-HMX derivatives (e.g., PATN, HNTATN) are high-energy-density nitramines with bicyclic or tricyclic frameworks. These compounds are characterized by high strain energy, nitro group density, and detonation performance .

Property This compound Bicyclo-HMX Derivatives
Primary Elements C, S C, N, O (nitramine groups)
Energy Density Likely lower (no nitro groups) Very high (e.g., detonation velocity >9,000 m/s)
Thermal Stability Potentially higher (lower strain) Moderate (bond dissociation energy ~30–40 kcal/mol)
Sensitivity Unknown; sulfur may reduce sensitivity Impact sensitivity comparable to HMX

While bicyclo-HMX compounds prioritize explosive performance, the sulfur-containing cyclononatetrene may offer advantages in thermal stability and reduced sensitivity due to its larger ring and lack of nitro groups.

Comparison with Tretinoin (2,4,6,8-Nonatetraenoic Acid)

Tretinoin, a retinoid with a linear conjugated tetraene chain, shares electronic similarities with cyclononatetrene but differs in functionalization and application :

Property This compound Tretinoin
Structure Cyclic, sulfur-containing Linear, carboxylic acid-terminated
Conjugation Cyclic tetraene Linear tetraene
Stability Potentially more stable (cyclic) Light- and moisture-sensitive
Molecular Weight ~166 g/mol (estimated) 300.44 g/mol

Key Research Findings and Gaps

Synthesis Challenges: Unlike thiadiazines (readily synthesized via SCl₂-mediated routes), cyclononatetrenes require novel methods to address ring strain and sulfur incorporation .

Thermal Behavior : Larger rings may reduce strain energy compared to bicyclo-HMX derivatives, but experimental validation is needed .

Electronic Properties : The compound’s conjugated system could enable applications in organic electronics, though this remains unexplored in the evidence.

Properties

Molecular Formula

C8H8S

Molecular Weight

136.22 g/mol

IUPAC Name

thionine

InChI

InChI=1S/C8H8S/c1-2-4-6-8-9-7-5-3-1/h1-8H

InChI Key

KUUVQVSHGLHAKZ-UHFFFAOYSA-N

SMILES

C1=CC=CSC=CC=C1

Canonical SMILES

C1=CC=CSC=CC=C1

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1-Thia-2,4,6,8-cyclononatetrene
1-Thia-2,4,6,8-cyclononatetrene
1-Thia-2,4,6,8-cyclononatetrene
1-Thia-2,4,6,8-cyclononatetrene
1-Thia-2,4,6,8-cyclononatetrene
1-Thia-2,4,6,8-cyclononatetrene

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